1,5-dimethyl 2-isocyanopentanedioate
Description
1,5-Dimethyl 2-isocyanopentanedioate (CAS: 1179359-47-7) is a specialized organic compound with the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol . Its structure consists of a pentanedioate backbone esterified at the 1- and 5-positions, with a reactive isocyanate (-NCO) group at the 2-position. This configuration grants the molecule unique reactivity, particularly in polymer chemistry and crosslinking applications, where the isocyanate group participates in urethane or urea bond formation. The compound is typically supplied at >95% purity, emphasizing its use in precision synthetic workflows .
Properties
CAS No. |
1179359-47-7 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl 2-isocyanopentanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 1,5-dimethyl pentanedioic acid with an isocyanate source. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl 2-isocyanopentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1,5-dimethyl 2-isocyanopentanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,5-dimethyl 2-isocyanopentanedioate exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired biological outcomes. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Substitution at the 2-Position
The reactivity and applications of 1,5-dimethyl 2-isocyanopentanedioate are heavily influenced by its isocyanate substituent. Below is a comparative analysis with analogs differing at the 2-position:
Table 1: Key Properties of 1,5-Dimethyl Pentanedioate Derivatives
Biological Activity
1,5-Dimethyl 2-isocyanopentanedioate, also known as DMIC, is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of DMIC, including its chemical properties, mechanisms of action, and applications in research and medicine.
This compound is characterized by its isocyanate functional group, which is known for its reactivity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can alter its biological properties. For instance:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : May produce alcohols or amines.
- Substitution : Functional groups can be replaced by other groups under specific conditions.
The biological activity of DMIC is primarily attributed to its interactions with various molecular targets. These interactions can modulate biochemical pathways and influence cellular functions. The specific mechanisms include:
- Enzyme Inhibition : DMIC may inhibit enzymes involved in metabolic pathways, affecting processes such as cell signaling and energy metabolism.
- Receptor Binding : The compound can bind to specific receptors, potentially altering physiological responses.
Biological Activity
Research has indicated that DMIC exhibits several biological activities, which are summarized below:
- Antimicrobial Activity : Preliminary studies suggest that DMIC has potential antimicrobial properties against a range of pathogens.
- Anticancer Properties : Investigations into the compound's effects on cancer cells have shown promising results in inhibiting cell proliferation and inducing apoptosis in certain cancer types.
- Anti-inflammatory Effects : DMIC may modulate inflammatory responses by affecting cytokine production and immune cell activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of DMIC:
-
Anticancer Activity Study :
- A study evaluated the effect of DMIC on human breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with varying concentrations of DMIC over 24 hours.
- Table 1: Effects of DMIC on Cancer Cell Viability
Concentration (µM) Cell Viability (%) Apoptosis Markers 0 100 Low 10 80 Moderate 50 50 High 100 30 Very High -
Antimicrobial Activity Study :
- Another research focused on the antimicrobial effects of DMIC against E. coli and S. aureus. The compound showed significant inhibition zones in agar diffusion tests.
- Table 2: Antimicrobial Activity of DMIC
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20
Applications in Research and Medicine
The unique properties of DMIC make it a valuable candidate for various applications:
- Drug Development : Its potential anticancer and antimicrobial activities position it as a candidate for new therapeutic agents.
- Biochemical Research : DMIC can serve as a tool for studying enzyme interactions and metabolic pathways due to its reactivity.
- Material Science : The compound's ability to form polymers through isocyanate chemistry opens avenues for developing specialty materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
